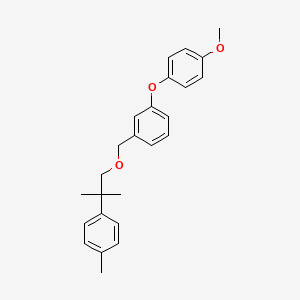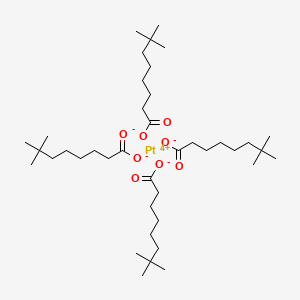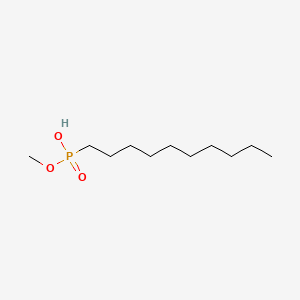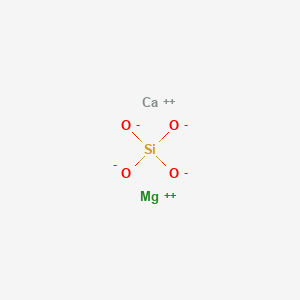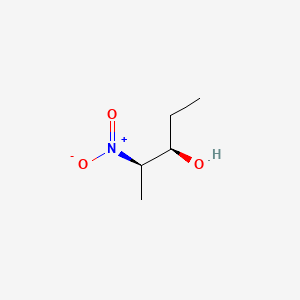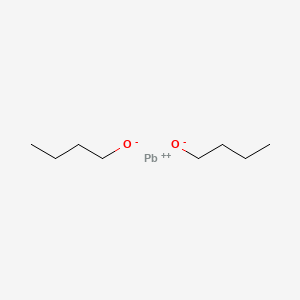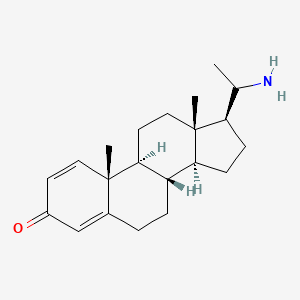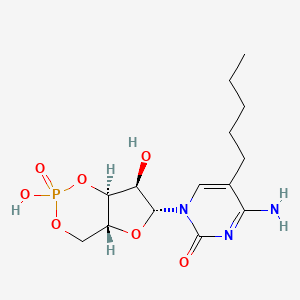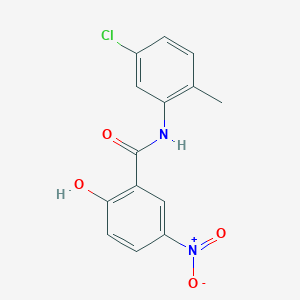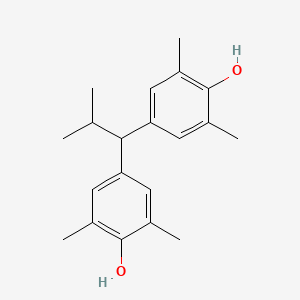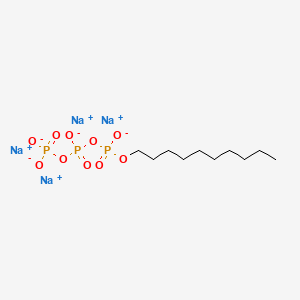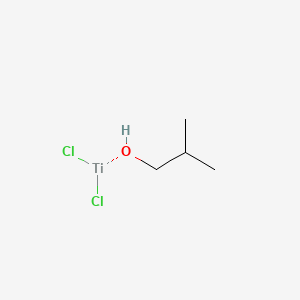
9-Undecenenitrile, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Undecenenitrile, (9Z)-, also known as (9Z)-9-Undecenenitrile, is an organic compound with the molecular formula C11H19N. It is a nitrile with an unsaturated carbon chain, characterized by a double bond in the Z-configuration at the ninth carbon position. This compound is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Undecenenitrile, (9Z)-, can be achieved through several methods. One common approach involves the hydrocyanation of 1-decene, where hydrogen cyanide is added across the double bond of the alkene. This reaction typically requires a catalyst, such as a nickel complex, to proceed efficiently .
Industrial Production Methods
In industrial settings, 9-Undecenenitrile, (9Z)-, is produced using similar hydrocyanation techniques but on a larger scale. The process involves the continuous addition of hydrogen cyanide to 1-decene in the presence of a catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Undecenenitrile, (9Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various functionalized nitriles and amines.
Scientific Research Applications
9-Undecenenitrile, (9Z)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in fragrances.
Mechanism of Action
The mechanism of action of 9-Undecenenitrile, (9Z)-, depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The double bond in the Z-configuration also influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(9E)-9-Undecenenitrile: The E-isomer of 9-Undecenenitrile, differing in the configuration of the double bond.
10-Undecenenitrile: A nitrile with the double bond at the tenth carbon position.
1-Decenenitrile: A nitrile with the double bond at the first carbon position.
Uniqueness
9-Undecenenitrile, (9Z)-, is unique due to its specific Z-configuration, which can influence its reactivity and the types of products formed in chemical reactions. This configuration can also affect its physical properties, such as boiling point and solubility, making it distinct from its E-isomer and other similar compounds .
Properties
CAS No. |
131379-24-3 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
(Z)-undec-9-enenitrile |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3H,4-10H2,1H3/b3-2- |
InChI Key |
RPLWLQJSZFPHGM-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCC#N |
Canonical SMILES |
CC=CCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


